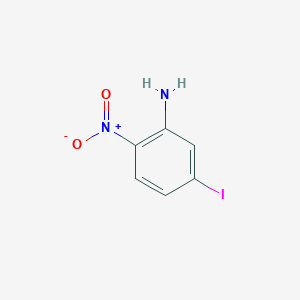
8-Chloroquinoline-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chloroquinoline-5-carbaldehyde is a chemical compound belonging to the quinoline family, characterized by the presence of a chloro group at the 8th position and an aldehyde group at the 5th position of the quinoline ring. Quinoline derivatives are known for their broad spectrum of biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroquinoline-5-carbaldehyde typically involves the Vilsmeier-Haack reaction, which uses a combination of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) as reagents . The reaction proceeds by heating the starting materials to facilitate the formation of the desired quinoline derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized conditions to enhance yield and purity. The use of catalysts such as L-proline has been reported to improve product yield and reduce reaction time .
化学反应分析
Types of Reactions: 8-Chloroquinoline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions at the chloro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group under appropriate conditions.
Major Products Formed:
Oxidation: 8-Chloroquinoline-5-carboxylic acid.
Reduction: 8-Chloroquinoline-5-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
8-Chloroquinoline-5-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its pharmacological activities.
Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals.
作用机制
The mechanism of action of 8-Chloroquinoline-5-carbaldehyde involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial and anticancer effects . The specific pathways and targets depend on the biological context and the derivative being studied.
相似化合物的比较
- 2-Chloroquinoline-3-carbaldehyde
- 7-Chloroquinoline-4-carbaldehyde
- 6-Chloroquinoline-5-carbaldehyde
Comparison: 8-Chloroquinoline-5-carbaldehyde is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to other chloroquinoline derivatives, it may exhibit different pharmacological profiles and synthetic utility .
属性
分子式 |
C10H6ClNO |
|---|---|
分子量 |
191.61 g/mol |
IUPAC 名称 |
8-chloroquinoline-5-carbaldehyde |
InChI |
InChI=1S/C10H6ClNO/c11-9-4-3-7(6-13)8-2-1-5-12-10(8)9/h1-6H |
InChI 键 |
GBRVZVNPLNWHLG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=C2N=C1)Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R)-1-(4-hydroimidazo[1,2-a]pyridin-7-yl)ethylamine](/img/structure/B13039108.png)


![(3R)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13039120.png)










